molecular formula C12H17NOS B13339024 1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutan-1-ol

1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutan-1-ol

Cat. No.: B13339024
M. Wt: 223.34 g/mol
InChI Key: DHCLNDIWIMTPNV-UHFFFAOYSA-N
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Description

1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a hydroxyl group and an aminomethyl group attached to a 3-(methylthio)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutan-1-ol typically involves the reaction of 3-(methylthio)aniline with cyclobutanone under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, which facilitates the formation of the aminomethyl group. The reaction is usually performed in an inert atmosphere to prevent oxidation of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutanone.

    Reduction: Formation of 1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-3-((4-(methylthio)phenyl)amino)butan-1-ol: Similar structure with a butanol backbone instead of cyclobutanol.

    1-((methylamino)(phenyl)methyl)cyclobutan-1-ol: Similar structure with a methylamino group instead of a methylthio group.

Uniqueness

1-(((3-(Methylthio)phenyl)amino)methyl)cyclobutan-1-ol is unique due to the presence of both a cyclobutane ring and a methylthio group, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

1-[(3-methylsulfanylanilino)methyl]cyclobutan-1-ol

InChI

InChI=1S/C12H17NOS/c1-15-11-5-2-4-10(8-11)13-9-12(14)6-3-7-12/h2,4-5,8,13-14H,3,6-7,9H2,1H3

InChI Key

DHCLNDIWIMTPNV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NCC2(CCC2)O

Origin of Product

United States

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